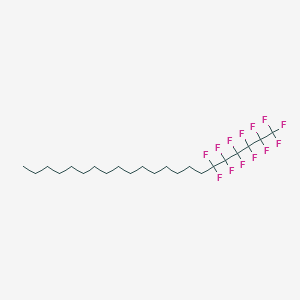
Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-: is a fluorinated hydrocarbon with the molecular formula C22H33F13 . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is also known by its CAS number 133310-71-1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- typically involves the fluorination of docosane. The process can be carried out using various fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the hydrocarbon chain .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents and to ensure the safety and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Where one or more fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Although the fluorinated nature of the compound makes it relatively resistant to oxidation, certain conditions can lead to oxidative transformations.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents under mild to moderate conditions.
Oxidation Reactions: May require strong oxidizing agents and elevated temperatures.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives .
Applications De Recherche Scientifique
Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of fluorinated hydrocarbons and their reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in the context of fluorinated compounds.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s interaction with other molecules, potentially affecting molecular targets and pathways. For example, the compound’s hydrophobic nature can impact its behavior in biological systems and its interaction with cellular membranes .
Comparaison Avec Des Composés Similaires
1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: Another fluorinated compound with similar properties but different applications.
Perfluorohexanesulfonyl fluoride: Known for its high thermal and chemical stability, used in various industrial applications.
Uniqueness: Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where stability and resistance to degradation are crucial .
Propriétés
Numéro CAS |
133310-71-1 |
|---|---|
Formule moléculaire |
F(CF2)6(CH2)16H C22H33F13 |
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodocosane |
InChI |
InChI=1S/C22H33F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h2-16H2,1H3 |
Clé InChI |
ZKYMFADZZFTYJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
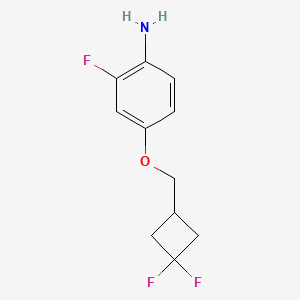
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
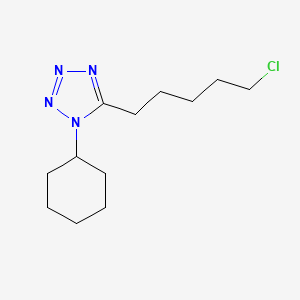
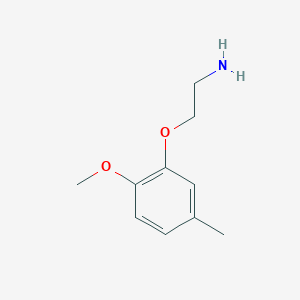
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)
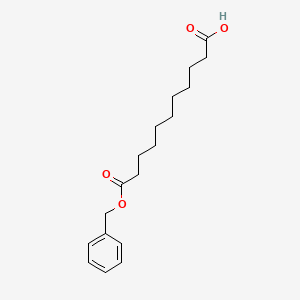


![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
